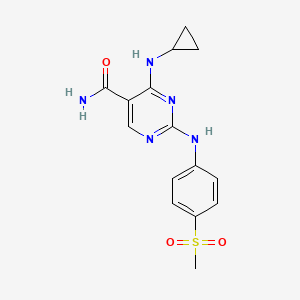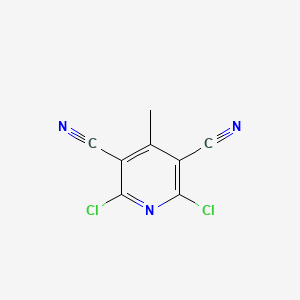
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile is an organic compound with the molecular formula C8H3Cl2N3 and a molecular weight of 212.04 g/mol . It is characterized by the presence of two chlorine atoms, a methyl group, and two cyano groups attached to a pyridine ring. This compound is typically found as a colorless or slightly yellow crystalline solid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile can be achieved through a multi-step process:
Starting Material: The process begins with 2,6-dichloropyridine.
Intermediate Formation: 2,6-dichloropyridine is reacted with a chlorinating agent such as phosphorus pentachloride (PCl5) to form 2,6-dichloro-3,5-dicyanopyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure safety and efficiency .
化学反応の分析
Types of Reactions
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of substituted pyridines.
Reduction: Formation of diamines.
Oxidation: Formation of carboxylic acids.
科学的研究の応用
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The chlorine atoms and cyano groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 2,6-Dichloropyridine-3,5-dicarbonitrile
- 2,6-Dichloro-3-methylpyridine
- 2,6-Dichloro-4-methylpyridine
Uniqueness
2,6-Dichloro-4-methylpyridine-3,5-dicarbonitrile is unique due to the presence of both cyano groups and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C8H3Cl2N3 |
|---|---|
分子量 |
212.03 g/mol |
IUPAC名 |
2,6-dichloro-4-methylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C8H3Cl2N3/c1-4-5(2-11)7(9)13-8(10)6(4)3-12/h1H3 |
InChIキー |
UQIRWMYHOMSYGS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=C1C#N)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



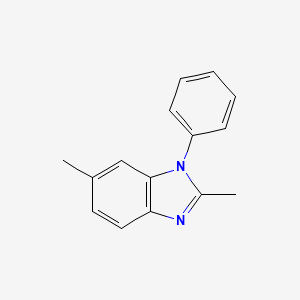
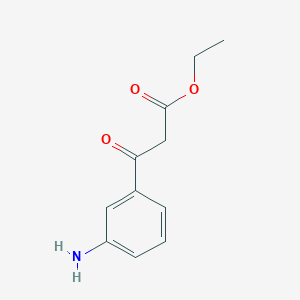
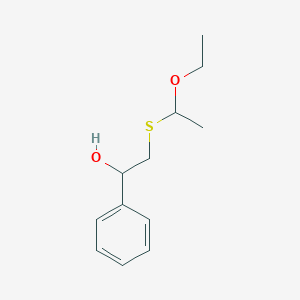

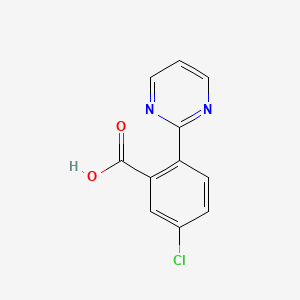
![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)
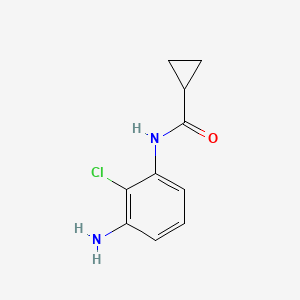
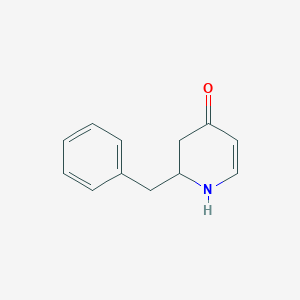
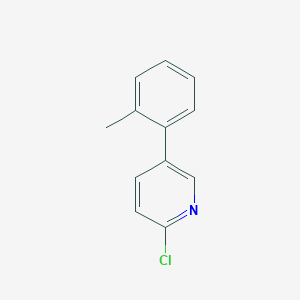
![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)
